molecular formula C8H10N2O2 B1401649 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid CAS No. 52834-38-5

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Cat. No. B1401649
CAS RN: 52834-38-5
M. Wt: 166.18 g/mol
InChI Key: SQOPSWGOYYFIGA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is a chemical compound . It belongs to a novel series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids . The most active compound of the series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Anti-inflammatory Actions: A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were synthesized, exhibiting significant anti-inflammatory activity, particularly 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid with notable efficacy (Nagakura et al., 1979).
  • Structural Analysis of Novel Indazoles: Novel 4,5,6,7-tetrahydro-1H-indazoles synthesized through a conventional method from cyclic β-keto esters, with detailed structural analysis using various spectroscopic methods (Murugavel et al., 2010).

Applications in Coordination Chemistry and Polymer Synthesis

  • Copper(II)-Indazole-Carboxylate Polymers: A porous Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid demonstrated selective and hysteretic sorption of CO2, highlighting its potential in gas sorption applications (Hawes et al., 2012).

Applications in Catalysis and Organic Synthesis

  • Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds: 5-Amino-1,2,3-triazole-4-carboxylic acid, derived from the indazole structure, was synthesized using ruthenium-catalyzed cycloaddition, demonstrating its utility in creating triazole-containing compounds with potential biological activities (Ferrini et al., 2015).

Applications in Antimicrobial and Antioxidant Studies

  • Antimicrobial and Antioxidant Properties: A series of tetrahydroindazoles exhibited antimicrobial and antioxidant activities, underscoring their potential in medicinal chemistry (Khan et al., 2017).

Potential Applications in Corrosion Inhibition

  • Corrosion Inhibition Studies: Menthone derivatives of 4,5,6,7-tetrahydro-1H-indazole showed promising results as corrosion inhibitors for mild steel in acidic environments, suggesting its application in industrial corrosion prevention (Abdeslam et al., 2015).

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as hydrolases and oxidoreductases, facilitating various biochemical transformations. The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been found to inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site . This inhibition can lead to downstream effects on cell signaling and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to promote beneficial effects such as enhanced cell proliferation and tissue regeneration . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile. Additionally, this compound can impact metabolic flux by modulating the activity of key metabolic enzymes.

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOPSWGOYYFIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856189
Record name 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52834-38-5
Record name 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features contribute to the anti-inflammatory activity of these compounds?

A1: The research [] highlights the importance of the aryl group position on the indazole ring for anti-inflammatory activity. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids showed significantly greater potency in reducing carrageenan-induced edema compared to their 2-aryl isomers. This suggests that the position of the aryl group significantly impacts the interaction with the biological target responsible for the anti-inflammatory effect. Further research is needed to elucidate the specific molecular target and mechanism of action.

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